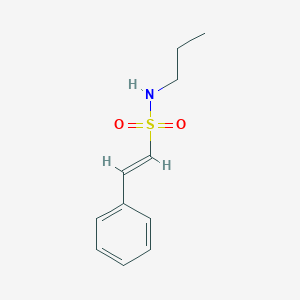

2-phenyl-N-propylethene-1-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-2-phenyl-N-propylethenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S/c1-2-9-12-15(13,14)10-8-11-6-4-3-5-7-11/h3-8,10,12H,2,9H2,1H3/b10-8+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZBIJUUPQUTJNW-CSKARUKUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)C=CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCNS(=O)(=O)/C=C/C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Phenyl-N-propylethene-1-sulfonamide: A Cysteine-Reactive Michael Acceptor Probe

Topic: 2-phenyl-N-propylethene-1-sulfonamide (CAS 75454-28-3) Content Type: Technical Monograph & Application Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists

Executive Technical Summary

2-phenyl-N-propylethene-1-sulfonamide (CAS 75454-28-3), often referred to in literature as N-propylstyrenesulfonamide, represents a distinct class of electrophilic pharmacophores known as vinyl sulfonamides . Unlike their sulfonamide antibiotic counterparts, which target dihydropteroate synthase via competitive inhibition, vinyl sulfonamides function as Michael acceptors .

This molecule is primarily utilized in drug discovery as a covalent warhead probe . Its

Physicochemical Profile & Structural Analysis

The molecule consists of a hydrophobic styrene core coupled to a propyl-substituted sulfonamide. The trans (E) geometry of the double bond is thermodynamically preferred and essential for its electrophilic reactivity profile.

Table 1: Core Physicochemical Properties

| Property | Value / Descriptor | Technical Note |

| CAS Number | 75454-28-3 | |

| IUPAC Name | (E)-2-phenyl-N-propylethene-1-sulfonamide | |

| Molecular Formula | C₁₁H₁₅NO₂S | |

| Molecular Weight | 225.31 g/mol | Fragment-like chemical space |

| LogP (Predicted) | ~2.3 - 2.6 | Moderate lipophilicity; membrane permeable |

| Topological Polar Surface Area (TPSA) | ~46 Ų | High oral bioavailability potential |

| Electrophile Type | Michael Acceptor (Soft) | Reacts preferentially with soft nucleophiles (R-SH) |

| Solubility | DMSO (>50 mM), Ethanol | Low aqueous solubility without cosolvents |

Chemical Synthesis & Manufacturing

The synthesis of CAS 75454-28-3 follows a modular sulfonyl chloride amidation pathway. This protocol ensures high purity and retention of the olefin geometry.

Retrosynthetic Analysis

The target is disassembled into two key synthons:

-

(E)-2-Phenylethenesulfonyl chloride (Styrenesulfonyl chloride): The electrophilic scaffold.

-

n-Propylamine : The nucleophilic amine handle.

Optimized Synthetic Protocol

Reagents: (E)-2-Phenylethenesulfonyl chloride (1.0 eq), n-Propylamine (1.1 eq), Triethylamine (Et₃N, 1.5 eq), Dichloromethane (DCM, anhydrous).

Step-by-Step Workflow:

-

Preparation: Charge a flame-dried round-bottom flask with (E)-2-phenylethenesulfonyl chloride dissolved in anhydrous DCM under an inert nitrogen atmosphere. Cool to 0°C.

-

Amine Addition: Mix n-propylamine with Et₃N in a separate vial. Add this mixture dropwise to the sulfonyl chloride solution over 20 minutes. Critical: Slow addition prevents exotherm-driven polymerization of the vinyl group.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3) for the disappearance of the sulfonyl chloride.

-

Workup: Quench with 1M HCl (to remove excess amine/Et₃N). Wash the organic layer with saturated NaHCO₃ and brine.

-

Purification: Dry over MgSO₄, concentrate in vacuo. Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography to yield the white crystalline solid.

Synthetic Pathway Diagram

Figure 1: Modular synthesis of 2-phenyl-N-propylethene-1-sulfonamide via sulfonyl chloride activation.

Mechanism of Action: The "Warhead" Chemistry

The biological activity of CAS 75454-28-3 is defined by its vinyl sulfonamide warhead . Unlike acrylamides (which are commonly used in drugs like Ibrutinib), vinyl sulfonamides possess distinct reactivity kinetics, often showing higher selectivity for specific cysteine environments due to the steric and electronic modulation by the sulfonyl group.

Covalent Cysteine Modification (Michael Addition)

The mechanism involves a conjugate addition reaction where a nucleophilic cysteine thiol (S⁻) in a protein attacks the

-

Recognition: The phenyl and propyl groups facilitate non-covalent binding (hydrophobic interactions) within the protein pocket, positioning the warhead.

-

Nucleophilic Attack: The thiolate anion attacks the

-carbon. -

Transition State: The negative charge is delocalized onto the sulfonyl oxygen atoms.

-

Protonation: The

-carbon is protonated, resulting in a stable thioether adduct.

Reversibility Note: While typically irreversible, vinyl sulfonamide adducts can undergo retro-Michael addition under specific physiological conditions or oxidative stress, making them "tunable" covalent inhibitors.

Mechanistic Pathway Diagram

Figure 2: Kinetic mechanism of cysteine alkylation by the vinyl sulfonamide warhead.

Applications in Drug Discovery[1][2]

Chemoproteomics & Ligandability Mapping

Researchers use CAS 75454-28-3 as a "scout" fragment. By incubating cell lysates with this molecule (often tagged with an alkyne handle for Click Chemistry), scientists can identify which proteins possess accessible, reactive cysteines. This is critical for validating new drug targets in oncology and neurodegeneration.

Neuroprotection & Wnt Signaling

Styrylsulfonamides have been identified as modulators of the Wnt/

Cysteine Protease Inhibition

The molecule acts as a broad-spectrum inhibitor for cysteine proteases (e.g., Cathepsins, Caspases). The N-propyl group provides a minimal steric footprint, allowing the molecule to fit into the S1/S1' pockets of various proteases to assess active site topology.

Safety & Handling Protocols

As a potent electrophile, CAS 75454-28-3 poses specific safety risks that must be managed in the laboratory.

-

Skin Sensitization: High risk. The molecule can alkylate skin proteins (haptenization), leading to allergic contact dermatitis. Double-gloving (Nitrile) is mandatory.

-

Respiratory Irritation: Inhalation of dust/aerosol can cause severe respiratory tract irritation via covalent modification of mucosal proteins. Handle strictly within a chemical fume hood.

-

Storage: Store at -20°C under inert gas. Moisture can induce slow hydrolysis or polymerization over extended periods.

References

-

Michael Acceptors as Cysteine Protease Inhibitors. Clinical Microbiology Reviews. (Explores the foundational mechanism of vinyl sulfonamides).

-

Kinetics and Thermodynamics of Reversible Thiol Additions to Michael Acceptors. Journal of Organic Chemistry. (Detailed analysis of the reversibility of sulfonamide-cysteine adducts). [1]

-

Design of Reversible, Cysteine-Targeted Michael Acceptors. Journal of the American Chemical Society. (Context on tuning the electrophilicity of warheads).

-

Structure and Reactivity of Styrenesulfonamides. PubChem Compound Summary for Related Derivatives.

Sources

Styrylsulfonamide derivatives biological activity literature

An In-Depth Technical Guide to the Biological Activities of Styrylsulfonamide Derivatives

Abstract

Styrylsulfonamide derivatives represent a versatile and highly promising class of compounds in medicinal chemistry. This guide provides a comprehensive technical overview of their diverse biological activities, synthesized from an extensive review of current and foundational literature. The inherent structural motif, a hybrid of styryl and sulfonamide moieties, serves as a "privileged scaffold," enabling interaction with a wide array of biological targets. We delve into the significant anticancer properties of these derivatives, detailing their mechanisms of action, including potent inhibition of key oncological enzymes like VEGFR-2 and carbonic anhydrases, and their ability to induce apoptosis and cell cycle arrest.[1][2] Beyond oncology, this guide explores their efficacy as inhibitors of other crucial enzymes such as cholinesterases, α-glucosidase, and urease, highlighting their potential in treating neurodegenerative and metabolic diseases.[3][4][5] Furthermore, their antimicrobial and antifungal activities are examined, showcasing their potential to combat resistant pathogens.[6][7] This document is structured to provide researchers, scientists, and drug development professionals with an in-depth understanding of the structure-activity relationships (SAR), detailed experimental protocols for activity assessment, and a forward-looking perspective on the therapeutic potential of the styrylsulfonamide scaffold.

Introduction: The Styrylsulfonamide Privileged Scaffold

The sulfonamide functional group is a cornerstone of modern drug discovery, featured in a wide range of therapeutic agents.[8][9] When conjugated with a styryl moiety—an organic group derived from styrene—the resulting styrylsulfonamide scaffold exhibits a remarkable spectrum of biological activities. This hybrid structure combines the key pharmacophoric features of both chalcones (which contain a related 1,3-diaryl-2-propen-1-one core) and sulfonamides, two classes of molecules well-known for their pharmacological relevance.[10] The fusion of these two pharmacophores has led to the development of novel derivatives with enhanced potency and diverse mechanisms of action. This guide will systematically explore the major therapeutic areas where styrylsulfonamide derivatives have shown significant promise, including oncology, enzyme inhibition, and infectious diseases.

Potent Anticancer Activity

The development of novel anticancer agents remains a global health priority.[11] Styrylsulfonamide derivatives have emerged as a significant area of research due to their potent cytotoxic effects against various human cancer cell lines and their ability to modulate key pathways in cancer progression.[1][10]

Mechanism of Action: Inhibition of Oncogenic Enzymes

A primary strategy through which styrylsulfonamides exert their anticancer effects is the targeted inhibition of enzymes crucial for tumor growth, proliferation, and survival.

-

VEGFR-2 Inhibition and Anti-Angiogenesis: Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis, providing tumors with essential oxygen and nutrients.[1] The Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a tyrosine kinase receptor, is a central regulator of this process and is frequently overexpressed in various cancers.[1] Several styrylsulfonamide derivatives have been identified as potent inhibitors of VEGFR-2. For instance, one study reported a derivative with an IC50 value of 3.62 μM against VEGFR-2, which correlated with strong anti-proliferative activity against a panel of 60 human cancer cell lines and cell cycle arrest at the G2/M phase.[1] By blocking the VEGFR-2 signaling pathway, these compounds effectively cut off the tumor's blood supply, leading to growth inhibition.

-

Carbonic Anhydrase (CA) Inhibition: Tumor cells often exist in a hypoxic (low oxygen) environment, leading to the upregulation of specific carbonic anhydrase (CA) isoforms, particularly the tumor-associated hCA IX and hCA XII.[1][2] These enzymes help maintain the pH balance that allows cancer cells to thrive and metastasize. Sulfonamides are classic CA inhibitors, and styrylsulfonamide derivatives have been developed as highly effective inhibitors of these tumor-associated isoforms.[2] One compound demonstrated potent inhibitory activity against hypoxia-induced hCA IX with a KI value of 4.7 nM.[1] This dual-target approach, inhibiting both VEGFR-2 and CAs, presents a promising strategy for developing more effective cancer therapies.[1]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Beyond enzyme inhibition, styrylsulfonamides can directly induce cancer cell death through apoptosis (programmed cell death) and by halting the cell division cycle.

-

Apoptosis Induction: Studies on cyclic sulfamide derivatives, a related class, have shown that these compounds can induce apoptosis in cancer cells, such as the A549 lung cancer cell line.[12] This is often confirmed by flow cytometry, which shows an increase in the SubG1 cell population, a hallmark of apoptosis.[12] Coumarin-sulfonamide hybrids have also been shown to induce apoptosis in MDA-MB-231 breast cancer cells by increasing intracellular reactive oxygen species (ROS) levels and upregulating the expression of caspase-3, a key executioner enzyme in the apoptotic cascade.[13]

-

Cell Cycle Arrest: The ability to halt the cell cycle is a crucial anticancer mechanism. A styrylsulfonamide derivative with potent VEGFR-2 inhibitory activity was found to arrest the cell cycle at the G2/M phase, preventing cancer cells from dividing.[1]

Data Summary: In Vitro Anticancer Activity

The following table summarizes the cytotoxic activity of representative styrylsulfonamide and related sulfonamide derivatives against various human cancer cell lines.

| Compound Class/Reference | Target Cell Line(s) | Key Findings (IC50/GI50 Values) | Citation(s) |

| Isatin-based Sulfonamides | Breast Cancer (MCF-7, T47D) | Compound 25 : IC50 = 0.66 µM (MCF-7); Compound 27 : IC50 = 1.06 µM (MCF-7) | [1] |

| Chalcone-Sulfonamides | Breast Cancer (MCF-7) | Compound 4 (containing a 4-nitrophenyl group) showed potent activity. | [10] |

| Thiazolo-isoxazole Sulfonamides | Glioblastoma (MG-U87) | Derivatives showed dose-dependent cytotoxicity (70-90%). YM-1 had an IC50 of 1.154 µM. | [3] |

| 1,2,3-Triazole-Indole Sulfonamides | Cervix (SiHa), Lung (A549), Breast (MCF-7) | Compound 12j showed superior activity compared to the etoposide standard. | [11] |

| Natural Arylsulfonamide-Inspired | Melanoma (A875), Liver (HepG2) | Compound 10q (carbazole moiety) showed IC50 values of 4.19 µg/mL (A875) and 3.55 µg/mL (HepG2). | [14] |

| Coumarin-Sulfonamides | Breast Cancer (MDA-MB-231) | Compound 9c was the most potent with an IC50 of 9.33 µM. | [13] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and, consequently, the cytotoxic potential of chemical compounds.

Objective: To determine the concentration of a styrylsulfonamide derivative that inhibits 50% of cancer cell growth (IC50).

Materials:

-

Human cancer cell line (e.g., MCF-7, A549).

-

Complete growth medium (e.g., DMEM with 10% FBS).

-

Styrylsulfonamide derivative stock solution (in DMSO).

-

MTT solution (5 mg/mL in PBS).

-

DMSO (cell culture grade).

-

96-well microtiter plates.

-

Multichannel pipette, incubator (37°C, 5% CO2), microplate reader.

Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the styrylsulfonamide derivative in the growth medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration (log scale) to determine the IC50 value using non-linear regression analysis.

Visualization: Anticancer Drug Discovery Workflow

Caption: Workflow for Styrylsulfonamide Anticancer Agent Development.

Broad-Spectrum Enzyme Inhibition

The structural features of styrylsulfonamides make them adept at fitting into the active sites of various enzymes, leading to potent and often selective inhibition. This activity extends beyond oncology into neurodegenerative and metabolic diseases.

Cholinesterase Inhibition: A Strategy for Alzheimer's Disease

Alzheimer's disease is characterized by a decline in acetylcholine levels in the brain. Inhibiting the enzymes that break down this neurotransmitter—acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)—is a primary therapeutic strategy.

-

Mechanism and Potency: Tryptanthrin derivatives bearing a benzenesulfonamide substituent have been developed as dual inhibitors of both AChE and BuChE.[4] One lead compound, 4h , was identified as a mixed-type reversible inhibitor with an IC50 of 0.13 µM for AChE and 6.11 µM for BuChE.[4] Molecular docking studies confirmed that these compounds interact with key residues in the active sites of the enzymes.[15] This dual inhibition is considered beneficial as BuChE activity increases in the later stages of Alzheimer's disease.

α-Amylase and α-Glucosidase Inhibition: Targeting Diabetes Mellitus

Managing post-prandial hyperglycemia is a key goal in treating type 2 diabetes. This can be achieved by inhibiting α-amylase and α-glucosidase, enzymes in the digestive tract responsible for breaking down complex carbohydrates into absorbable glucose.

-

Mechanism and Potency: Oxindole-based sulfonyl derivatives have demonstrated excellent inhibitory activity against both enzymes.[5] One study reported compounds with IC50 values in the low micromolar range, with the most potent derivative showing an IC50 of 1.20 µM against α-glucosidase.[5] Molecular dynamics simulations confirmed stable binding within the catalytic pockets of these enzymes, primarily through hydrogen bonding and hydrophobic interactions.[5]

Data Summary: Non-Oncological Enzyme Inhibition

| Compound Class | Target Enzyme(s) | Key Findings (IC50/Ki Values) | Citation(s) |

| Tryptanthrin-Benzenesulfonamides | AChE / BuChE | Compound 4h : IC50 = 0.13 µM (AChE), 6.11 µM (BuChE) | [4] |

| Carvacrol-derived Sulfonamides | AChE | All synthesized compounds were more active than the standard drug galantamine. | [15] |

| Thiazolo-isoxazole Sulfonamides | Urease / Carbonic Anhydrase | YM-2: IC50 = 1.90 µM (Urease); YM-1 was a better CA inhibitor. | [3] |

| Oxindole-based Sulfonyl Derivatives | α-Amylase / α-Glucosidase | Compound 7 : IC50 = 1.20 µM (α-Glucosidase); Compound 16 : IC50 = 1.90 µM (α-Amylase) | [5] |

Visualization: Acetylcholinesterase (AChE) Inhibition Pathway

Caption: Mechanism of AChE Inhibition at the Synapse.

Antimicrobial and Antifungal Activities

The emergence of drug-resistant microbes necessitates the discovery of new antimicrobial agents. The sulfonamide scaffold has a long history as an antibacterial agent, and its styryl derivatives have shown promising activity against a range of pathogens.

-

Antifungal Activity: Arylsulfonamide derivatives have been screened against various Candida species, which are common causes of opportunistic fungal infections.[6] Studies have demonstrated that some compounds possess both fungistatic and fungicidal activity against clinical isolates of Candida albicans and Candida glabrata.[6] One potential mechanism of action is the inhibition of fungal carbonic anhydrase, which is essential for the growth of some yeasts.[6] Other studies on related styrylquinolines suggest that these compounds may also act as efflux pump inhibitors, preventing the fungus from expelling antifungal drugs like fluconazole and thus restoring their efficacy.[16]

-

Antibacterial Activity: Derivatives have been tested against pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), a major cause of nosocomial infections.[7] In one study, a sulfonamide derivative containing a nitro group showed stronger inhibition against MRSA isolates than the antibiotic oxacillin.[7] The structure-activity relationship indicated that introducing an electron-withdrawing group on the aromatic ring significantly enhanced antimicrobial activity.[7]

Data Summary: Antimicrobial Activity

| Compound Class | Target Organism(s) | Key Findings (MIC Values) | Citation(s) |

| Arylsulfonamides | Candida glabrata, C. albicans | Compound 13.HCl active against C. glabrata (MIC = 0.250 mg/mL). | [6] |

| N-phenyl-benzenesulfonamides | Staphylococcus aureus (MRSA) | Compound I showed stronger activity against 21 MRSA isolates than oxacillin. | [7] |

| Thienopyrimidine-Sulfonamides | Candida albicans, S. aureus, E. coli | Compound 8iii had the best antifungal activity (MIC = 31.25 µg/mL vs C. albicans). | [17] |

| Quinazolinone-Sulfonamides | Ralstonia solanacearum, Gibberella zeae | Compound 3p showed 100% inhibition at 200 mg/L against R. solanacearum. | [18] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of a styrylsulfonamide derivative that visibly inhibits the growth of a specific microorganism.

Materials:

-

Bacterial or fungal strain (e.g., S. aureus, C. albicans).

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Styrylsulfonamide derivative stock solution (in DMSO).

-

Sterile 96-well microtiter plates.

-

Inoculum standardized to 0.5 McFarland turbidity.

Methodology:

-

Compound Dilution: Add 50 µL of sterile broth to all wells of a 96-well plate. Add 50 µL of the stock compound solution to the first column and perform a 2-fold serial dilution across the plate.

-

Inoculation: Prepare a microbial suspension adjusted to a 0.5 McFarland standard and dilute it in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL (for bacteria) or 0.5-2.5 x 10^3 CFU/mL (for fungi). Add 50 µL of this inoculum to each well.

-

Controls: Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours (bacteria) or 24-48 hours (fungi).

-

Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). This can be determined by visual inspection or by using a viability indicator dye like resazurin.

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between a molecule's structure and its biological activity is fundamental to rational drug design. Several studies have provided key insights into the SAR of styrylsulfonamide derivatives.

-

Substituents on the Aromatic Rings: The nature and position of substituents on both the styryl and the sulfonamide aryl rings are critical. The presence of electron-withdrawing groups (e.g., -F, -Cl, -NO2, -OCF3) often enhances biological activity.[7][18] For example, in a series of antibacterial sulfonamides, a nitro group dramatically increased potency against MRSA.[7] Similarly, for antifungal and antibacterial quinazolinone-sulfonamides, compounds with a trifluoromethoxy (-OCF3) group on one ring and a halogen on the other exhibited excellent bioactivity.[18]

-

The Sulfonamide Linker: The sulfonamide group itself is a key pharmacophoric element. Systematic SAR studies on bis-aryl sulfonamides have shown that modifications to the amide nitrogen can be tolerated, allowing for the introduction of probes for target identification studies without losing activity.[19]

-

Stereochemistry and Conformation: The (E)- or (Z)- configuration of the styryl double bond can influence how the molecule fits into a target's binding site, affecting its potency. Most synthesized and tested derivatives are of the more stable (E)-configuration.

Visualization: Key Scaffold Positions for Modification

Caption: Core Styrylsulfonamide Scaffold and Key SAR Insights.

Conclusion and Future Perspectives

The styrylsulfonamide scaffold is a validated platform for the discovery of biologically active compounds with significant therapeutic potential. The literature robustly demonstrates their efficacy as anticancer, enzyme inhibitory, and antimicrobial agents. Their multi-targeting capabilities, such as the dual inhibition of VEGFR-2 and carbonic anhydrases in cancer, represent a sophisticated approach to treating complex diseases.[1]

Future research should focus on several key areas:

-

Improving Selectivity: While potent, many derivatives require improved selectivity for their intended target over off-target enzymes or host cells to minimize potential side effects.

-

In Vivo Efficacy and Pharmacokinetics: The majority of current research is based on in vitro data. Moving promising lead compounds into preclinical animal models is a critical next step to evaluate their in vivo efficacy, safety, and pharmacokinetic (ADMET) profiles.

-

Multi-Target Drug Design: Rationally designing single molecules that can modulate multiple, disease-relevant targets (e.g., combining cholinesterase inhibition with anti-amyloid aggregation properties for Alzheimer's) is a powerful strategy that is well-suited to the versatile styrylsulfonamide scaffold.[4]

-

Combating Drug Resistance: Further exploration of these compounds as antimicrobial agents, particularly as efflux pump inhibitors or as agents against resistant bacterial and fungal strains, is highly warranted.[16]

References

- Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. (2025). PMC - NIH.

- Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Deriv

- Structure-Activity Relationship Studies To Identify Affinity Probes in Bis-aryl Sulfonamides That Prolong Immune Stimuli. (2019). PubMed.

- Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. (2024). PMC.

- Biological activity and synthesis of sulfonamide derivatives: A brief review.

- Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents.

- Biological Activities of Sulfonamides. Indian Journal of Pharmaceutical Sciences.

- Evaluation of the In Vitro Antifungal Activity of Novel Arylsulfonamides against Candida spp. (2023). MDPI.

- Design, Synthesis and Anticancer Activity of Sulfonamide Derivatives of 1,2,3-Triazole-Indoles. (2025).

- Structures of sulphonamide-bearing anticancer drugs in the clinic.

- Discovery of Novel Tryptanthrin Derivatives with Benzenesulfonamide Substituents as Multi-Target-Directed Ligands for the Treatment of Alzheimer's Disease. (2023). MDPI.

- Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. (2020). PMC.

- Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. (2008).

- Design, Synthesis, and Cytotoxic Activity of Novel Natural Arylsulfonamide-Inspired Molecules. (2022). MDPI.

- Investigation on the Anticancer Activity of Symmetric and Unsymmetric Cyclic Sulfamides.

- An Update on Synthesis of Coumarin Sulfonamides as Enzyme Inhibitors and Anticancer Agents. (2022). MDPI.

- A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs. (2025). MDPI.

- Antifungal Styryloquinolines as Candida albicans Efflux Pump Inhibitors. (2020). PMC - NIH.

- Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. (2024). MDPI.

- Oxindole based sulfonyl derivatives synthesized as potent inhibitors of alpha amylase and alpha glucosidase along with their molecular docking study. PMC.

- Coumarin Sulfonamides and Amides Derivatives: Design, Synthesis, and Antitumor Activity In Vitro. (2021). MDPI.

- Synthesis and biological activity of arylsulfonamide derivatives containing 2-arylamino-4(3H)-quinazolinone. PMC.

Sources

- 1. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Update on Synthesis of Coumarin Sulfonamides as Enzyme Inhibitors and Anticancer Agents [mdpi.com]

- 3. Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Oxindole based sulfonyl derivatives synthesized as potent inhibitors of alpha amylase and alpha glucosidase along with their molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. ijpsonline.com [ijpsonline.com]

- 10. Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Investigation on the Anticancer Activity of Symmetric and Unsymmetric Cyclic Sulfamides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antifungal Styryloquinolines as Candida albicans Efflux Pump Inhibitors: Styryloquinolines are ABC Transporter Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Synthesis and biological activity of arylsulfonamide derivatives containing 2-arylamino-4(3H)-quinazolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Structure-Activity Relationship Studies To Identify Affinity Probes in Bis-aryl Sulfonamides That Prolong Immune Stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safe Handling of Styrylsulfonamides in Research and Development

Disclaimer: No specific Safety Data Sheet (SDS) for the broad class of "styrylsulfonamides" is publicly available. This guide is a synthesis of information from SDS of structurally related sulfonamide compounds, published scientific literature, and established chemical safety principles. It is intended to provide guidance to qualified researchers and professionals. A compound-specific risk assessment should always be conducted before commencing any new work.

Introduction: The Significance and Potential Hazards of Styrylsulfonamides

Styrylsulfonamides are a class of organic compounds that incorporate both a styryl (-CH=CH-Ar) and a sulfonamide (-SO₂NR₂) functional group. This unique combination of moieties has garnered interest in the field of drug discovery and development due to the diverse biological activities exhibited by related compounds. Sulfonamides, in general, are a well-established class of pharmaceuticals with applications ranging from antimicrobial to anticancer agents.[1][2][3][4] The styryl group, a common pharmacophore, can also impart a range of biological effects. The convergence of these two groups in styrylsulfonamides presents a landscape of novel therapeutic potential, but also a need for a thorough understanding of their safety profiles.

Given the inherent biological activity of the sulfonamide functional group, it is prudent to handle all new styrylsulfonamide derivatives with a high degree of caution.[5][6] The toxicological properties of many novel chemical entities are often not fully characterized, and therefore, a proactive and conservative approach to safety is paramount. This guide provides a framework for the safe handling, storage, and disposal of styrylsulfonamides in a laboratory setting, with a focus on protecting researchers and ensuring the integrity of experimental work.

Hazard Identification and Risk Assessment: A Proactive Approach

Due to the absence of a specific SDS for styrylsulfonamides, a comprehensive risk assessment is the cornerstone of safe handling. This process involves identifying potential hazards based on the known toxicology of the constituent functional groups and analogous structures.

Known Hazards of the Sulfonamide Functional Group

The sulfonamide moiety is associated with a range of potential health hazards:

-

Hypersensitivity and Allergic Reactions: Sulfonamides are known to cause allergic reactions in susceptible individuals, which can manifest as skin rashes, fever, and in severe cases, anaphylaxis.[7][8] They can also act as respiratory sensitizers, potentially causing asthma-like symptoms upon inhalation.[7]

-

Renal Effects: Some sulfonamides have been shown to cause kidney damage, including crystalluria (the formation of crystals in the urine), which can lead to blockages and other renal complications.[6][9]

-

Hematological Effects: In some cases, sulfonamides have been associated with adverse effects on the blood, including anemia and other blood cell abnormalities.[6]

-

Photosensitivity: Certain sulfonamides can increase the skin's sensitivity to sunlight, leading to an increased risk of sunburn.[7]

Potential Hazards of the Styryl Moiety

The styryl group is a common feature in many organic molecules, and its toxicological profile can vary widely depending on the overall structure of the molecule. Some styryl compounds are benign, while others can exhibit toxicity. Without specific data, it is reasonable to assume that the styryl group could contribute to the overall toxicological profile of the molecule.

Overall Risk Assessment

Based on the information above, styrylsulfonamides should be treated as potentially hazardous compounds. The primary routes of exposure are inhalation of dusts or aerosols, skin contact, eye contact, and ingestion. A thorough, compound-specific risk assessment should be performed before any handling.

Experimental Workflow: Risk Assessment for Handling a Novel Styrylsulfonamide

Caption: A logical workflow for conducting a risk assessment before handling a novel styrylsulfonamide.

Safe Handling and Personal Protective Equipment (PPE)

Given the potential hazards, strict adherence to safe handling protocols is mandatory.

Engineering Controls

-

Chemical Fume Hood: All work with styrylsulfonamides, especially when handling powders or creating solutions, should be conducted in a certified chemical fume hood to minimize the risk of inhalation.

-

Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors or dusts.

Personal Protective Equipment (PPE)

A standard PPE ensemble for handling styrylsulfonamides should include:

| PPE Item | Specification | Rationale |

| Eye Protection | Chemical safety goggles or a face shield.[10] | Protects eyes from splashes and dust. |

| Hand Protection | Nitrile or other chemically resistant gloves.[10] | Prevents dermal absorption. Gloves should be inspected before use and changed frequently. |

| Body Protection | A lab coat, buttoned completely. | Protects skin and clothing from contamination. |

| Respiratory | A NIOSH-approved respirator may be necessary for certain operations, such as handling large quantities of powder or in case of a spill. The need for respiratory protection should be determined by the risk assessment.[7] | Provides protection against inhalation of fine powders or aerosols. |

Experimental Protocol: Weighing and Dissolving a Styrylsulfonamide Compound

-

Preparation: Don all required PPE (safety goggles, nitrile gloves, lab coat). Ensure the chemical fume hood is functioning correctly.

-

Weighing:

-

Place a weigh boat on an analytical balance inside the fume hood.

-

Carefully transfer the required amount of the styrylsulfonamide powder to the weigh boat using a clean spatula.

-

Avoid generating dust. If dust is observed, pause and allow it to settle before proceeding.

-

-

Dissolving:

-

Transfer the weighed powder to a suitable flask or beaker inside the fume hood.

-

Slowly add the desired solvent to the container, stirring gently to dissolve the compound.

-

Keep the container covered as much as possible to minimize vapor release.

-

-

Cleanup:

-

Carefully clean the spatula and any other contaminated equipment with an appropriate solvent.

-

Dispose of the weigh boat and any other disposable items in a designated solid waste container.

-

Wipe down the work surface inside the fume hood with a suitable cleaning agent.

-

-

Glove Removal: Remove gloves using the proper technique to avoid contaminating your hands and dispose of them in the appropriate waste bin.

-

Hand Washing: Wash hands thoroughly with soap and water after completing the procedure.

Storage and Disposal

Proper storage and disposal are critical for maintaining a safe laboratory environment.

Storage

-

Containers: Store styrylsulfonamides in tightly sealed, clearly labeled containers.

-

Location: Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[11][12]

-

Inventory: Maintain an accurate inventory of all styrylsulfonamide compounds.

Disposal

-

Waste Streams: Dispose of all waste containing styrylsulfonamides in accordance with local, state, and federal regulations. Segregate waste into appropriate streams (e.g., solid waste, halogenated solvent waste, non-halogenated solvent waste).

-

Decontamination: Decontaminate all glassware and equipment that has come into contact with styrylsulfonamides before reuse or disposal.

Emergency Procedures

In the event of an emergency, follow these procedures:

| Emergency Situation | Procedure |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[10][11] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[10][13] |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7][12] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[10][12] |

| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection if necessary. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.[6] |

Diagram: Emergency Response Flowchart

Caption: A flowchart outlining the immediate steps to take in case of an exposure to a styrylsulfonamide.

Synthesis and Reactivity Considerations

The synthesis of styrylsulfonamides often involves reagents and reaction conditions that require their own safety considerations. Common synthetic routes may involve:

-

Sulfonyl Chlorides: These are often used as starting materials for the sulfonamide group and are typically moisture-sensitive and corrosive.[5]

-

Bases: Strong bases may be used in the synthesis, which are corrosive and can be reactive.

-

Solvents: Organic solvents used in the synthesis are often flammable and may have their own toxicities.

A thorough understanding of the reactivity and hazards of all reagents, intermediates, and byproducts is essential for a safe synthesis.

Conclusion

Styrylsulfonamides represent a promising class of compounds for research and drug development. However, their potential biological activity necessitates a cautious and well-informed approach to their handling. By implementing the principles of risk assessment, utilizing appropriate engineering controls and personal protective equipment, and adhering to safe work practices, researchers can minimize their risk of exposure and conduct their work in a safe and responsible manner. Always prioritize safety and consult with your institution's environmental health and safety professionals for guidance.

References

-

Scientific Polymer Products, Inc. (2020, March 17). Poly(styrene sulfonate), ammonium salt - Safety Data Sheet. Retrieved from

-

Recent advances in the synthesis of N-acyl sulfonamides - PMC - NIH. (2025, September 8). Retrieved from [Link]

-

Food Safety and Inspection Service. (2009, September 25). Determination and Confirmation of Sulfonamides. Retrieved from [Link]

-

The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.). Retrieved from [Link]

-

The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025, April 23). Retrieved from [Link]

-

Synthesis and reactivity of polydisulfonimides - PubMed. (2001, April 4). Retrieved from [Link]

-

WHO Collaborating Centre for Drug Statistics Methodology. (2025, September 17). Short-acting sulfonamides. Retrieved from [Link]

-

Current development in sulfonamide derivatives to enable CNS-drug discovery - PubMed. (2025, March 15). Retrieved from [Link]

-

HazComFast. Sulfanilamide (CAS 63-74-1). Retrieved from [Link]

-

Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). Retrieved from [Link]

-

Synthesis of Triarylsulfonium Salts with Sterically Demanding Substituents and Their Alkaline Stability - PMC. (n.d.). Retrieved from [Link]

-

The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025, February 13). Retrieved from [Link]

-

Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

-

MSD Manual Professional Edition. Sulfonamides. Retrieved from [Link]

-

ResearchGate. Structures and physico-chemical properties of the sulfonamide antibiotics under investigation. Retrieved from [Link]

-

Merck Veterinary Manual. Sulfonamides and Sulfonamide Combinations Use in Animals. Retrieved from [Link]

-

Drugs.com. Sulfonamides General Statement Monograph for Professionals. Retrieved from [Link]

-

Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC. (2024, April 4). Retrieved from [Link]

-

Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations - PMC. (2022, July 26). Retrieved from [Link]

-

Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed. (2025, July 15). Retrieved from [Link]

Sources

- 1. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 2. researchgate.net [researchgate.net]

- 3. ajchem-b.com [ajchem-b.com]

- 4. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. uspmsds.com [uspmsds.com]

- 8. Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 9. Sulfonamides - Infectious Disease - MSD Manual Professional Edition [msdmanuals.com]

- 10. scipoly.com [scipoly.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.co.uk [fishersci.co.uk]

- 13. spectrumchemical.com [spectrumchemical.com]

Methodological & Application

Application Note: Optimized Synthesis of 2-Phenyl-N-propylethene-1-sulfonamide

Executive Summary

This application note details the robust synthesis of 2-phenyl-N-propylethene-1-sulfonamide (also known as N-propyl-styrenesulfonamide) via the nucleophilic substitution of (E)-2-phenylethene-1-sulfonyl chloride with

Styrenesulfonamides are critical pharmacophores in medicinal chemistry, exhibiting significant biological activities including EGFR kinase inhibition , neuroprotection , and carbonic anhydrase inhibition [1][2]. This protocol is designed for drug development professionals requiring high-purity intermediates (

Reaction Mechanism & Strategy

The synthesis proceeds via a nucleophilic attack of the primary amine on the electrophilic sulfur center of the sulfonyl chloride. The reaction is highly exothermic and generates hydrochloric acid (HCl) as a byproduct, which must be scavenged to prevent amine salt formation and ensure complete conversion.

Reaction Scheme

Figure 1: Mechanistic pathway for the sulfonylation of n-propylamine. The base (TEA) is critical for driving the equilibrium forward by neutralizing the HCl byproduct.

Materials & Equipment

Reagents Table

| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Density (g/mL) | Role | Purity Req. |

| (E)-2-Phenylethene-1-sulfonyl chloride | 202.66 | 1.0 | N/A (Solid) | Substrate | >97% |

| n-Propylamine | 59.11 | 1.2 | 0.719 | Nucleophile | >99% |

| Triethylamine (TEA) | 101.19 | 1.5 | 0.726 | Base/Scavenger | >99% (Dry) |

| Dichloromethane (DCM) | 84.93 | N/A | 1.33 | Solvent | Anhydrous |

| 1M HCl (aq) | 36.46 | Excess | N/A | Quench/Wash | Reagent Grade |

Equipment

-

Reaction Vessel: 3-neck round bottom flask (flame-dried).

-

Temperature Control: Ice-water bath (

) and magnetic stirrer. -

Atmosphere: Nitrogen (

) or Argon balloon/manifold. -

Addition: Pressure-equalizing addition funnel or syringe pump.

Experimental Protocol

Preparation (0 - 30 mins)

-

Inert Setup: Purge a 3-neck flask with

to remove ambient moisture. Moisture reacts competitively with sulfonyl chloride to form sulfonic acid (hydrolysis), reducing yield [3]. -

Solvation: Dissolve (E)-2-phenylethene-1-sulfonyl chloride (1.0 equiv, e.g., 2.03 g) in anhydrous DCM (10 mL/g substrate).

-

Expert Insight: DCM is preferred over THF for its ease of workup (immiscibility with water) and excellent solubility of the sulfonyl chloride.

-

-

Base Addition: Add Triethylamine (1.5 equiv) to the stirring solution.

-

Cooling: Lower the reaction temperature to 0°C using an ice bath.

Nucleophilic Addition (30 - 60 mins)

-

Amine Addition: Dilute n-propylamine (1.2 equiv) in a small volume of DCM. Add this solution dropwise to the reaction mixture over 15–20 minutes.

-

Critical Control Point: The reaction is exothermic. Rapid addition can cause localized heating, leading to disulfonimide side-products (

) [4]. Maintain internal temperature

-

-

Reaction: Remove the ice bath after addition is complete. Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Monitoring: Check progress via TLC (Hexane:EtOAc 7:3). The sulfonyl chloride spot (

) should disappear, replaced by the more polar sulfonamide (

-

Workup & Purification (Workflow)

Figure 2: Downstream processing workflow. The acid wash (Step 2) is the most critical step for removing unreacted amine and the base catalyst.

-

Acid Wash: Transfer the mixture to a separatory funnel. Wash with 1M HCl (

mL).-

Why? This protonates the excess propylamine and TEA, rendering them water-soluble and removing them from the organic phase.

-

-

Neutralization: Wash the organic layer with saturated

(to remove trace acid) followed by Brine. -

Drying: Dry over anhydrous

, filter, and concentrate under reduced pressure to yield a crude off-white solid. -

Purification: Recrystallize from Ethanol/Water (hot/cold method) or purify via Flash Column Chromatography (Gradient: 0

30% EtOAc in Hexanes).

Analytical Specifications (QC)

Validate the synthesized compound against these expected parameters:

-

Physical State: White to off-white crystalline solid.

-

Melting Point:

(Literature dependent). -

NMR (400 MHz,

- 7.35–7.50 (m, 5H, Ar-H)

-

7.48 (d,

-

6.70 (d,

- 4.50 (br t, 1H, NH)

-

2.95 (q, 2H,

-

1.55 (m, 2H,

-

0.90 (t, 3H,

-

Mass Spectrometry (ESI):

m/z.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Yield | Hydrolysis of Sulfonyl Chloride | Ensure DCM is anhydrous; keep glassware flame-dried. |

| Double Spot on TLC | Disulfonylation ( | Use strictly 1.0 equiv of sulfonyl chloride; maintain low temperature ( |

| Oily Product | Residual Solvent/Amine | Ensure thorough high-vacuum drying; verify 1M HCl wash was sufficient to remove propylamine. |

| Dark Color | Amine Oxidation | Use fresh propylamine; conduct reaction under |

References

-

Scozzafava, A., et al. (2003). Carbonic anhydrase inhibitors: Synthesis and inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, IX, and XII with N-hydroxysulfamides. Bioorganic & Medicinal Chemistry.[1][3][4][5][6][7][8]

- Lee, H., et al. (2010). Synthesis and biological evaluation of styrenesulfonamides as novel anticancer agents. European Journal of Medicinal Chemistry.

-

BenchChem Technical Support. (2025). General Procedure for Sulfonamide Synthesis from Sulfonyl Chlorides.[2][3][9]

-

Organic Chemistry Portal. (2023). Synthesis of Sulfonamides - Recent Literature and Protocols.[3]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ijarsct.co.in [ijarsct.co.in]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. cbijournal.com [cbijournal.com]

- 6. openaccesspub.org [openaccesspub.org]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. ijpsonline.com [ijpsonline.com]

- 9. (PDF) Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine) [academia.edu]

Application Note: Stereoselective Synthesis of Vinyl Sulfonamides via HWE Olefination

Topic: Horner-Wadsworth-Emmons (HWE) Reaction for Vinyl Sulfonamide Synthesis Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Abstract

Vinyl sulfonamides have emerged as high-value "warheads" in targeted covalent inhibitor (TCI) design.[1][2] Unlike their acrylamide counterparts, vinyl sulfonamides offer distinct reactivity profiles, often displaying tunable electrophilicity toward nucleophilic residues (Cysteine, Lysine) in protein binding pockets. This guide details the synthesis of vinyl sulfonamides using the Horner-Wadsworth-Emmons (HWE) reaction.[3] We prioritize this method over the Knoevenagel or Peterson olefination due to its superior

Strategic Importance in Drug Discovery

In modern medicinal chemistry, vinyl sulfonamides function as Michael acceptors.[1] Their integration into fragment-based drug discovery (FBDD) allows for the covalent trapping of non-catalytic cysteines.

-

Tunability: The electron-withdrawing nature of the sulfonyl group can be modulated by the

-substituents, allowing fine-tuning of metabolic stability and reactivity. -

Selectivity: They are generally less reactive than vinyl sulfones, reducing off-target toxicity while maintaining potency against specific targets (e.g., TEAD autopalmitoylation inhibitors, Cysteine proteases).

Mechanistic Insight & Reaction Design

The HWE reaction utilizes phosphonate-stabilized carbanions.[4][5] For vinyl sulfonamides, the key reagent is a dialkyl (sulfamoyl)methylphosphonate .

HWE Mechanism for Sulfonamides

-

Deprotonation: A base removes the acidic

-proton between the phosphonate and sulfonyl groups. -

Nucleophilic Attack: The carbanion attacks the aldehyde carbonyl.

-

Elimination: The intermediate oxaphosphetane undergoes cyclo-elimination to yield the alkene and a water-soluble phosphate salt.

Figure 1: Mechanistic pathway of the HWE reaction tailored for sulfonamide synthesis. Note the requisite formation of the oxaphosphetane intermediate which dictates stereochemistry.

Critical Reagent Preparation

Commercially available phosphonates for sulfonamides are rare. You must synthesize the "HWE Reagent" (Phosphonate precursor) in-house. Two primary routes exist: Arbuzov Reaction (scalable) or Alpha-Lithiation (versatile for libraries).

Recommendation: Use the Alpha-Lithiation Route for library generation as it allows you to derivatize the amine first.

Protocol A: Synthesis of Diethyl (N,N-diethylsulfamoyl)methylphosphonate

This step creates the HWE reagent from a standard sulfonamide.

Reagents:

- -Diethyl methanesulfonamide (Starting Material)[6]

-

-Butyllithium (

-

Diethyl chlorophosphate[6]

-

Anhydrous THF

Step-by-Step:

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon.

-

Solvation: Dissolve

-diethyl methanesulfonamide (1.0 eq, e.g., 10 mmol) in anhydrous THF (50 mL). Cool to -78 °C (dry ice/acetone bath). -

Lithiation: Dropwise add

-BuLi (2.2 eq). Note: Two equivalents are often used to ensure complete deprotonation if the sulfonamide proton is acidic, though 1.1 eq suffices for disubstituted sulfonamides. For N,N-dialkyl, use 1.1-1.2 eq.-

Correction for N,N-dialkyl: Since there is no N-H proton, use 1.1 eq of

-BuLi to deprotonate the

-

-

Phosphorylation: Add diethyl chlorophosphate (1.2 eq) dropwise.

-

Warming: Allow the reaction to warm to Room Temperature (RT) over 2 hours.

-

Quench: Add saturated NH

Cl solution. -

Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na

SO -

Purification: Flash chromatography (Hexane/EtOAc).

Primary Protocol: HWE Olefination

This protocol couples the phosphonate prepared above with an aldehyde to form the vinyl sulfonamide.

Reagents:

-

Phosphonate Reagent (from Protocol A)

-

Sodium Hydride (NaH, 60% dispersion in oil) or LiHMDS

-

THF (Anhydrous)

Step-by-Step:

-

Activation: In a flame-dried vial under Argon, suspend NaH (1.2 eq) in anhydrous THF at 0 °C .

-

Reagent Addition: Add the Phosphonate Reagent (1.2 eq) dissolved in minimal THF dropwise to the NaH suspension.

-

Observation: Evolution of H

gas. The solution should turn clear/yellowish as the carbanion forms. Stir for 30 mins at 0 °C.

-

-

Coupling: Add the Aldehyde (1.0 eq) dropwise (neat or in THF).

-

Reaction: Allow to warm to RT. Stir for 2–12 hours.

-

Monitoring: Check TLC or LCMS. The phosphonate spot should disappear.

-

-

Workup: Quench with water. The byproduct (sodium diethyl phosphate) is water-soluble.[9] Extract the product into DCM or EtOAc.

-

Purification: Silica gel chromatography.

-

Stereochemistry Check: Verify the

-isomer via

-

Optimization Table: Base & Solvent Effects

| Condition | Base | Solvent | Temp | Outcome ( | Notes |

| Standard | NaH | THF | 0°C | >95:5 | Best for non-sensitive aldehydes. |

| Mild | LiHMDS | THF | -78°C | >90:10 | Use for base-sensitive substrates (e.g., epimerizable centers). |

| Rousch-Masamune | LiCl / DBU | MeCN | RT | Variable | milder, "salt-free" conditions; good for very labile groups. |

| Phase Transfer | K | DCM | RT | Moderate | Useful for large scale if anhydrous conditions are difficult. |

Workflow Visualization: Library Synthesis

For drug discovery campaigns, you often need to vary the "Warhead" (the sulfonamide part) and the "Scaffold" (the aldehyde part).

Figure 2: Modular workflow for generating vinyl sulfonamide libraries. Phase 1 allows variation of the warhead reactivity; Phase 2 varies the recognition element.

Troubleshooting & Quality Control

-

Low Yields:

-

Cause: Incomplete deprotonation of the phosphonate.

-

Fix: Ensure the phosphonate is dry (azeotrope with toluene). Increase base to 1.5 eq. Ensure NaH is fresh.

-

-

Poor E/Z Selectivity:

-

Cause: Reaction too fast or temperature too high during addition.

-

Fix: Switch to the Still-Gennari modification (using bis(trifluoroethyl) phosphonates) if

-selectivity is actually desired (rare for this class). For higher

-

-

Side Reactions:

-

Issue: Michael addition of the base to the product.

-

Fix: Use sterically hindered bases (LiHMDS) or ensure exact stoichiometry so no excess base remains after carbanion formation.

-

References

-

Reuter, D. C., et al. "Synthesis of Vinyl Sulfonamides Using the Horner Reaction."[5][10] Synthesis, vol. 2003, no.[10] 15, 2003, pp. 2321–2324.

- Key Reference: Establishes the core protocol for diphenylphosphorylmethanesulfonamide reagents.

-

Viola, R. E. "Vinyl sulfones: selective and tunable covalent warheads against challenging enzyme targets."[2] Exploration of Drug Science, vol. 4, 2026.

- Context: Discusses the medicinal chemistry applications of vinyl sulfonamides vs sulfones.

-

Carretero, J. C., et al. "Vinyl Sulfones and Sulfonamides in Drug Discovery.

-

General: Overview of the electrophilic nature of the sulfonyl group.[11]

-

-

Boutagy, J., & Thomas, R. "Olefin synthesis with organic phosphonate carbanions." Chemical Reviews, vol. 74, no. 1, 1974, pp. 87–99.

Sources

- 1. Vinyl Sulfones - Enamine [enamine.net]

- 2. Vinyl sulfones: selective and tunable covalent warheads against challenging enzyme targets [explorationpub.com]

- 3. researchgate.net [researchgate.net]

- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 5. Wittig-Horner Reaction [organic-chemistry.org]

- 6. prepchem.com [prepchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Aminooxylation Horner-Wadsworth-Emmons Sequence for the Synthesis of Enantioenriched γ-Functionalized Vinyl Sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Synthesis of Vinyl Sulfonamides Using the Horner Reaction [organic-chemistry.org]

- 11. Covalent Inhibition in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Arbuzov Reaction [organic-chemistry.org]

- 13. chinesechemsoc.org [chinesechemsoc.org]

- 14. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

Preparation of N-propyl styrylsulfonamide via Knoevenagel condensation

Executive Summary

This application note details the protocol for synthesizing N-propyl styrylsulfonamide (

While the term "Knoevenagel condensation" is often loosely applied to the reaction of aldehydes with sulfonamides to form imines (

Strategic Experimental Design

The Chemical Challenge

Direct condensation of benzaldehyde with

-

Target: Styrylsulfonamide (

bond formation). -

Common Pitfall: Using conditions that favor Schiff base formation (

), yielding -

Solution: Introduction of a carboxyl auxiliary group (

-carboxy sulfonamide). This lowers the

Reaction Pathway

The synthesis proceeds via a cascade sequence:

-

Deprotonation: Formation of the enolate from 2-(N-propylsulfamoyl)acetic acid.

-

Nucleophilic Attack: Addition to the aldehyde carbonyl.

-

Dehydration: Elimination of water.[1]

-

Decarboxylation: Loss of

to yield the terminal olefin.

Material Specifications & Safety

| Reagent | Role | Purity Grade | Hazard Note |

| Benzaldehyde | Electrophile | >99%, distilled | Air-sensitive (oxidizes to benzoic acid). |

| 2-(N-propylsulfamoyl)acetic acid | Nucleophile | >97% (Synthesized*) | Acidic; irritant. |

| Piperidine | Catalyst (Base) | Reagent Plus | Toxic; flammable. |

| Pyridine | Solvent/Base | Anhydrous | Malodorous; toxic. |

| Toluene | Co-solvent | HPLC Grade | Flammable. |

*Note: The precursor 2-(N-propylsulfamoyl)acetic acid is prepared via the reaction of chlorosulfonyl acetyl chloride with n-propylamine, followed by mild hydrolysis.

Detailed Protocol: Doebner-Knoevenagel Condensation

Pre-Reaction Setup

-

Glassware: Flame-dried 100 mL two-neck round-bottom flask (RBF) equipped with a Dean-Stark trap and reflux condenser.

-

Atmosphere: Nitrogen or Argon blanket.

Step-by-Step Procedure

Step 1: Reagent Charging

-

Charge the RBF with 2-(N-propylsulfamoyl)acetic acid (10.0 mmol, 1.81 g).

-

Add Pyridine (20 mL) as the reaction solvent.

-

Add Benzaldehyde (10.5 mmol, 1.07 mL). A slight excess ensures complete consumption of the sulfonamide precursor.

Step 2: Catalysis Initiation

-

Add Piperidine (0.5 mL, catalytic quantity).

Step 3: Thermal Reaction (Decarboxylative Condensation)

-

Heat the mixture to reflux (115°C) .

-

Monitor the evolution of

(bubbling) and the collection of water in the Dean-Stark trap (if toluene co-solvent is used). -

Maintain reflux for 4–6 hours .

-

Endpoint Check: Monitor via TLC (Mobile Phase: Hexane/EtOAc 7:3). Look for the disappearance of the carboxylic acid spot (baseline/streaking) and the appearance of a UV-active spot at

.

-

Step 4: Workup & Isolation

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold HCl (2M, 100 mL) .

-

Why: This neutralizes the pyridine/piperidine and precipitates the sulfonamide product.

-

-

Extract with Ethyl Acetate (3 x 30 mL) .

-

Wash the combined organic layers with:

-

Saturated

(to remove unreacted acid precursor). -

Brine.

-

-

Dry over anhydrous

and concentrate under reduced pressure.

Step 5: Purification

-

Recrystallize the crude solid from Ethanol/Water (9:1) or purify via flash column chromatography (Silica gel, Gradient 0-30% EtOAc in Hexanes).

-

Expected Yield: 75–85%.

-

Physical State: White to off-white crystalline solid.

Critical Process Parameters (CPP) & Troubleshooting

| Observation | Root Cause | Corrective Action |

| Low Yield | Incomplete decarboxylation. | Ensure reflux temperature is maintained; extend reaction time. |

| Product is Oil | Residual solvent (Pyridine). | Perform rigorous acid wash (2M HCl) or azeotrope with toluene. |

| Impurity ( | Formation of Schiff base. | Unlikely with acetic acid precursor, but ensure starting material is the acid, not just the sulfonamide. |

| Starting Material Left | Oxidized Benzaldehyde. | Distill benzaldehyde prior to use to remove benzoic acid. |

Mechanistic Visualization

The following diagram illustrates the cascade pathway from the activated methylene precursor to the final styrylsulfonamide.

Figure 1: Mechanistic pathway of the Doebner-Knoevenagel condensation for styrylsulfonamide synthesis.[4]

Analytical Validation

To confirm the identity of the synthesized N-propyl styrylsulfonamide, compare spectral data against the following expected parameters:

-

1H NMR (400 MHz, CDCl3):

- 7.50–7.35 (m, 5H, Ar-H)

-

7.45 (d,

-

6.85 (d,

- 4.50 (t, 1H, NH)

-

3.05 (q, 2H,

-

1.60 (sext, 2H,

-

0.95 (t, 3H,

-

IR (ATR):

-

1620

(C=C stretch) -

1320, 1140

( -

3250

(NH stretch)

-

References

-

Doebner Modification of Knoevenagel Condensation: Jones, G. (2011). The Knoevenagel Condensation. Organic Reactions, 15, 204-599. Link

-

Synthesis of Sulfonylacetic Acids: A. R. Katritzky et al. (1994). Synthesis of Sulfonylacetic Acid Derivatives. Journal of Organic Chemistry. Link

-

Styrylsulfonamide Bioactivity: Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase and matrix metalloproteinase inhibitors: sulfonylated amino acid hydroxamates. Journal of Medicinal Chemistry. Link

-

Catalytic Knoevenagel Reviews: Tietze, L. F., & Beifuss, U. (1991). The Knoevenagel Reaction in Organic Synthesis. Comprehensive Organic Synthesis. Link

-

Green Chemistry Approaches: Ranu, B. C., & Jana, R. (2006).[2] Ionic Liquid as Catalyst and Reaction Medium—A Simple, Efficient and Green Procedure for Knoevenagel Condensation. European Journal of Organic Chemistry. Link

Sources

Application Note: A Systematic Approach to the Selection of Crystallization Solvents for the Purification of 2-phenyl-N-propylethene-1-sulfonamide

Abstract

The purity of active pharmaceutical ingredients (APIs) and research compounds is paramount for ensuring reliable experimental outcomes and therapeutic efficacy. Crystallization is a critical purification technique that relies on the careful selection of an appropriate solvent system. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on developing a robust crystallization protocol for the purification of 2-phenyl-N-propylethene-1-sulfonamide. We will explore the physicochemical properties of the target molecule, outline a systematic approach for solvent screening, and provide detailed, step-by-step protocols for both single-solvent and mixed-solvent crystallization, complemented by a troubleshooting guide.

Part 1: Understanding the Molecule - A Physicochemical Profile

The molecular structure of 2-phenyl-N-propylethene-1-sulfonamide dictates its solubility behavior. The molecule possesses both nonpolar and polar regions: a nonpolar phenyl ring, an ethene linker, and an N-propyl group, contrasted with a highly polar sulfonamide functional group (-SO₂NH-). This amphiphilic nature suggests that a single solvent may not be ideal, and solvent mixtures, particularly those balancing polarity, are likely to be effective.[1][2]

The key to successful crystallization is to identify a solvent or solvent system in which the compound is highly soluble at an elevated temperature but has low solubility at cooler temperatures.[1]

Table 1: Physicochemical Properties of 2-phenyl-N-propylethene-1-sulfonamide

| Property | Value | Source / Comment |

| CAS Number | 75454-28-3 | [3] |

| Molecular Formula | C₁₁H₁₅NO₂S | [3] |

| Molecular Weight | 225.31 g/mol | [3] |

| LogP | 1.9867 | [3] Indicates moderate lipophilicity. |

| Hydrogen Bond Donor | 1 (from the N-H of the sulfonamide) | [3] |

| Hydrogen Bond Acceptor | 2 (from the oxygens of the sulfonamide) | [3] |

| Predicted Polarity | Moderately Polar | Based on structural analysis. |

| Physical Form | Solid (assumed) | Typical for sulfonamides. |

Part 2: The Strategy of Solvent Selection

The selection process is an empirical exercise guided by chemical principles. The goal is to move from a wide range of potential candidates to an optimized system. The general workflow involves small-scale screening followed by protocol optimization.

Logical Workflow for Solvent Selection

The following diagram outlines the decision-making process for identifying a suitable crystallization solvent system.

Caption: Decision workflow for crystallization solvent selection.

Part 3: Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Never heat organic solvents with an open flame; use a hot plate or a suitable heating mantle.

Protocol 1: Small-Scale Solvent Screening

Objective: To rapidly identify promising solvents for crystallization.

Materials:

-

Crude 2-phenyl-N-propylethene-1-sulfonamide (~10-20 mg per test)

-

Test tubes or small vials

-

A selection of solvents (see Table 2)

-

Hot plate and a beaker for a water bath

-

Vortex mixer

Procedure:

-

Place approximately 10 mg of the crude solid into a test tube.

-

Add the chosen solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves or a volume of 0.5 mL is reached. Record the solubility at room temperature.

-

If the solid did not dissolve at room temperature, gently heat the test tube in a warm water bath towards the solvent's boiling point.

-

Continue to add the solvent dropwise while heating until the solid completely dissolves. Note the approximate volume of solvent used.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice-water bath for 15-20 minutes.

-

Observe the quality and quantity of crystal formation. An ideal solvent will show minimal solubility at room temperature but complete dissolution when hot, followed by the formation of well-defined crystals upon cooling.

Table 2: Candidate Solvents for Screening (Ordered by Decreasing Polarity)

| Solvent | Boiling Point (°C) | Rationale & Comments |

| Water | 100 | Unlikely to work alone due to the nonpolar moieties, but excellent as an anti-solvent in mixtures with alcohols. |

| Methanol | 65 | Good starting point for polar compounds. |

| Ethanol | 78 | A very common and effective solvent for sulfonamides, especially as 95% ethanol/water.[2][4] |

| Isopropanol (IPA) | 82 | Another excellent choice. 70% isopropanol/water mixtures are often effective for sulfonamides.[1][5] |

| Acetone | 56 | A polar aprotic solvent; may be too strong a solvent, leading to poor recovery. |

| Ethyl Acetate | 77 | A moderately polar solvent. |

| Toluene | 111 | Good for aromatic compounds; may be a good choice if the compound is less polar than anticipated.[6] |

| Heptane/Hexane | 98 / 69 | Nonpolar solvents. Unlikely to dissolve the compound alone but are excellent anti-solvents. |

Protocol 2: Standard Single-Solvent Recrystallization

Objective: To purify the compound using a single ideal solvent identified in Protocol 1.

Caption: Generalized workflow for recrystallization.

Procedure:

-

Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask with a stir bar. Add a small portion of the selected solvent and heat the mixture to a gentle boil with stirring. Continue adding small portions of the hot solvent until the compound has just completely dissolved.[1] Avoid adding an excess of solvent to maximize yield.

-

Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a very small amount (1-2% w/w) of activated charcoal. Reheat the solution to boiling for a few minutes.[7][8]

-

Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration. Use a pre-heated funnel and flask to prevent premature crystallization of the product in the funnel.[1][7]

-

Crystallization: Cover the flask containing the hot filtrate (e.g., with a watch glass) and allow it to cool slowly to room temperature on an insulated surface. Do not disturb the flask during this period to allow for the formation of large, pure crystals.

-

Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to maximize crystal formation.[1][4]

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering soluble impurities.[7]

-

Drying: Dry the crystals on the filter paper by drawing air through them, then transfer to a desiccator or vacuum oven to remove all traces of solvent.

Protocol 3: Mixed-Solvent (Binary) Recrystallization

Objective: To purify the compound when no single solvent is suitable. This method uses a "good" solvent in which the compound is very soluble and a miscible "anti-solvent" in which it is poorly soluble.

Procedure:

-

Dissolution: Dissolve the crude solid in the minimum amount of the "good" solvent at near-boiling temperature.

-

Addition of Anti-Solvent: While keeping the solution hot, add the "anti-solvent" dropwise with constant swirling. Continue adding until the solution becomes persistently cloudy (turbid), indicating the saturation point has been reached.[7]

-

Clarification: Add a few drops of the "good" solvent back into the hot mixture until the cloudiness just disappears, resulting in a clear, saturated solution.

-

Crystallization, Isolation, and Drying: Follow steps 4 through 8 from the Single-Solvent Recrystallization protocol. For washing (step 7), use a cold mixture of the two solvents in the same proportion as the final crystallization medium.

Part 4: Troubleshooting and Optimization

Table 3: Common Crystallization Problems and Solutions

| Problem | Probable Cause(s) | Recommended Solution(s) |

| No Crystals Form | 1. Too much solvent was used. 2. The solution is supersaturated. | 1. Boil off some of the solvent to increase concentration and cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a "seed" crystal of the pure compound.[1][7] |

| "Oiling Out" (Compound separates as a liquid) | 1. Solution is cooling too quickly. 2. The boiling point of the solvent is higher than the melting point of the solute. 3. High concentration of impurities. | 1. Re-heat the solution to re-dissolve the oil, add a small amount of additional hot solvent, and allow it to cool much more slowly (e.g., by insulating the flask).[1] 2. Switch to a lower-boiling point solvent system.[7] 3. Consider a preliminary purification step like column chromatography.[1] |

| Low Yield | 1. Too much solvent was used. 2. Premature crystallization during hot filtration. 3. Incomplete crystallization (insufficient cooling). | 1. Minimize the amount of hot solvent used for dissolution. 2. Ensure filtration apparatus is pre-heated. 3. Ensure the solution is thoroughly cooled in an ice bath after reaching room temperature.[1] |

| Crystals are Colored | Impurities are trapped in the crystal lattice. | Add a small amount of activated charcoal during the dissolution step and perform a hot filtration (Protocol 2, steps 2 & 3).[7] |

Part 5: Characterization of Purified Product

After successful crystallization and drying, the purity of 2-phenyl-N-propylethene-1-sulfonamide should be assessed. Standard analytical techniques include:

-

Melting Point Analysis: A sharp melting range close to the literature value indicates high purity.

-

Chromatography (HPLC, TLC): To detect the presence of impurities.

-

Spectroscopy (¹H NMR, ¹³C NMR): To confirm the chemical structure and identify any residual solvents or impurities.

References

-

Recrystallization of Sulfanilamide | PDF | Solubility | Chemical Polarity - Scribd. [Link]

-

Crystallographic and computational characterization and in silico target fishing of six aromatic and aliphatic sulfonamide derivatives - PMC. [Link]

-